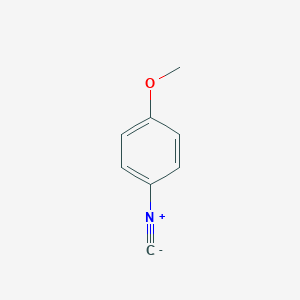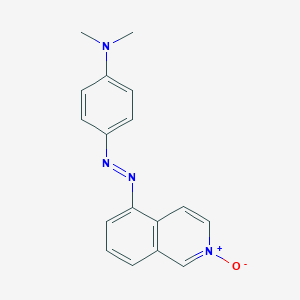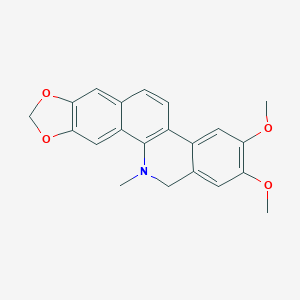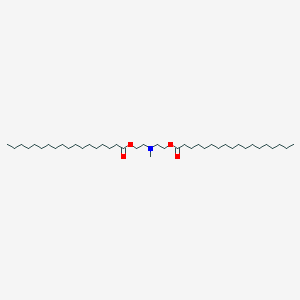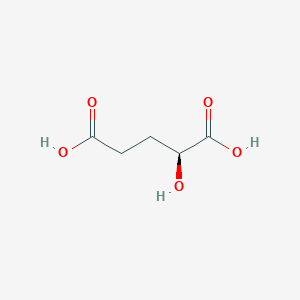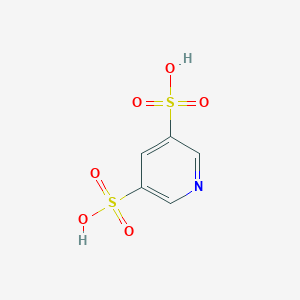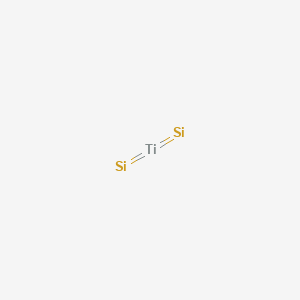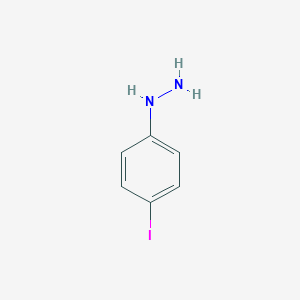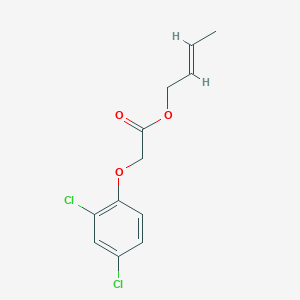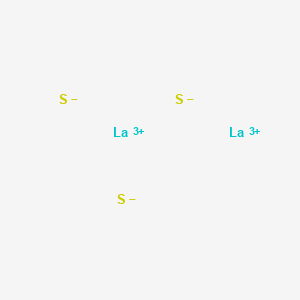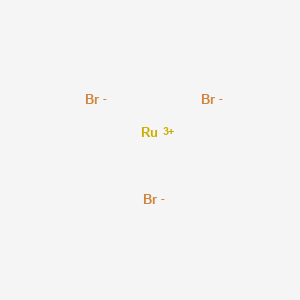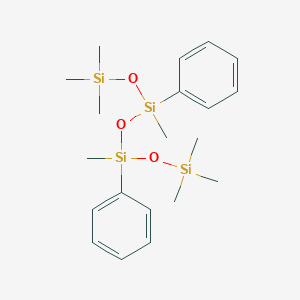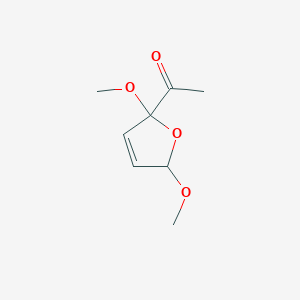
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone is an organic compound with the molecular formula C₈H₁₂O₄ It is a derivative of furan, characterized by the presence of two methoxy groups and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxyfuran with an appropriate acylating agent under acidic conditions. The reaction typically proceeds as follows:
Reactants: 2,5-dimethoxyfuran, acylating agent (e.g., acetyl chloride)
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethoxy-2H-furan-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: A closely related compound with similar structural features.
2,5-Dihydro-2,5-dimethoxyfuran: Another similar compound with slight variations in its chemical structure.
Propiedades
Número CAS |
13156-18-8 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone |
InChI |
InChI=1S/C8H12O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-5,7H,1-3H3 |
Clave InChI |
IPLCFGNLLUIEAI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C=CC(O1)OC)OC |
SMILES canónico |
CC(=O)C1(C=CC(O1)OC)OC |
Sinónimos |
(2,5-Dihydro-2,5-dimethoxyfuran-2-yl)(methyl) ketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


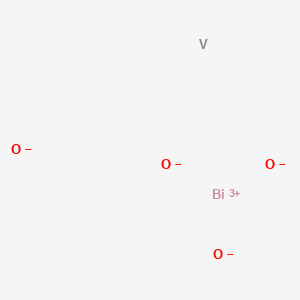
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
